molecular formula C21H16N4O B2962624 N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide CAS No. 2034432-78-3

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide

Cat. No.: B2962624
CAS No.: 2034432-78-3
M. Wt: 340.386
InChI Key: QAWAUMNGUPVIRB-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core structure fused with a bipyridine moiety. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, azides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide include:

Uniqueness

What sets N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide apart from other similar compounds is its unique bipyridine moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may contribute to its potential as a versatile and potent bioactive compound.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWAUMNGUPVIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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